molecular formula C6H10O B8321285 Bisisopropenyl ether

Bisisopropenyl ether

Cat. No. B8321285
M. Wt: 98.14 g/mol
InChI Key: FKTLISWEAOSVBS-UHFFFAOYSA-N
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Patent
US04761491

Procedure details

Three microliters (3.9×10-5 mole) of CF3COOH was added to trans-1,2-cyclohexanediol (2.88 g, 2.48×10-2 mole) and diisopropenyl ether (2.0 ml, 1.62×10-2 mole) dissolved in 25 ml of acetone at 50° C. After 11 minutes, 0.5 ml (4.05×10-3 mole) of diisopenpenyl ether and 3 μl (3.9×10-5 mole) of CF3COOH were added, followed 15 minutes later by 0.5 ml (4.05×10-3 mole) of diisopropenyl ether. The reaction was completed after another hour of stirring, and the solvent evaporated under reduced pressure. The crude liquid was chilled and filtered to remove 0.32 g (2.75×10-3 mole) of starting diol. Vacuum distillation at 21-24 mm Hg (2.8-3.2 kPa) in the presence of diphenyl ether as a high boiling solvent produced 1.93 g (92 percent product and 7.2 percent diphenyl ether; boiling point 84° C. to 85° C.) and 0.31 g (77 percent product and 22 percent diphenyl ether; boiling point 88° C. to 90° C.) of colorless liquid. The yield was 1.29×10-2 mole (52 percent). The product has a boiling point of 92° C. to 96° C. at 22 mm Hg (2.9 kPa). Nuclear magnetic resonance and mass spectrum analysis showed the product to have the structure: ##STR10##
Quantity
3.9e-05 mol
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
3 μL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
diol
Quantity
0.32 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
77%
Yield
22%

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])([C:3](F)(F)F)=O.[C@@H:8]1(O)[CH2:13][CH2:12][CH2:11][CH2:10][C@H:9]1O.C(O[C:20]([CH3:22])=[CH2:21])(C)=C.[CH3:23]COCC>CC(C)=O>[C:8]1([O:7][C:1]2[CH:3]=[CH:21][CH:20]=[CH:22][CH:23]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
3.9e-05 mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
2.88 g
Type
reactant
Smiles
[C@@H]1([C@@H](CCCC1)O)O
Name
Quantity
2 mL
Type
reactant
Smiles
C(=C)(C)OC(=C)C
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
3 μL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(=C)(C)OC(=C)C
Step Four
Name
diol
Quantity
0.32 g
Type
reactant
Smiles
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was completed after another hour
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The crude liquid was chilled
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation at 21-24 mm Hg (2.8-3.2 kPa) in the presence of diphenyl ether as a high boiling solvent

Outcomes

Product
Details
Reaction Time
11 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%
Name
Type
product
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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